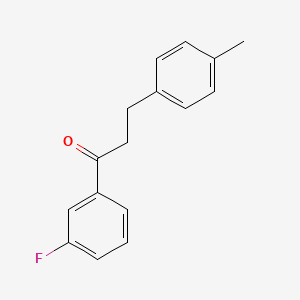

3'-Fluoro-3-(4-methylphenyl)propiophenone

Description

Overview of Ketone Chemistry and Aromatic Systems in Synthetic Design

Ketones are a fundamental functional group in organic chemistry, characterized by a carbonyl group (C=O) bonded to two other carbon atoms. numberanalytics.com Their reactivity is central to many synthetic transformations, including nucleophilic addition, enolate formation, and various condensation reactions. numberanalytics.com Aromatic ketones, such as propiophenone (B1677668), combine the chemistry of the carbonyl group with the electronic properties of an aromatic ring. researchgate.net

The aromatic system, typically a benzene (B151609) ring, can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. sciencedaily.com The interplay between the carbonyl group and the aromatic ring is crucial in the design of new molecules, as it influences their reactivity, stability, and ultimately their function. The synthesis of aromatic ketones can be achieved through methods like Friedel-Crafts acylation, which is a classic example of electrophilic aromatic substitution. numberanalytics.com

The Significance of Fluorine in Modulating Molecular Properties for Chemical Research

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. tandfonline.com Fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom. tandfonline.comacs.org This unique combination of properties allows fluorine to significantly alter the physicochemical characteristics of a molecule without dramatically increasing its size. tandfonline.com

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the half-life of a drug molecule in the body. tandfonline.comacs.org

Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as proteins, potentially enhancing the binding affinity and potency of a drug candidate. tandfonline.comacs.org

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. mdpi.combenthamscience.com

Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be crucial for drug-receptor interactions. acs.org

These properties make fluorine a valuable tool for fine-tuning the properties of molecules for specific research applications.

Classification and Structural Features of 3'-Fluoro-3-(4-methylphenyl)propiophenone within the Propiophenone Class

This compound is classified as a substituted propiophenone. Its structure is defined by the following key features:

Propiophenone Backbone: It possesses the core propiophenone structure, which consists of a benzene ring attached to a three-carbon ketone chain (propan-1-one).

Fluorine Substitution: A fluorine atom is attached to the 3'-position of the phenyl ring. The prime (') notation indicates that the substituent is on the phenyl ring attached to the carbonyl group.

Methylphenyl Substitution: A 4-methylphenyl (also known as a p-tolyl) group is attached to the third carbon of the propiophenone chain.

Below is a table summarizing the structural features of this compound and related compounds for comparison.

| Compound Name | Core Structure | Substituents |

| Propiophenone | Phenylpropan-1-one | None |

| This compound | Phenylpropan-1-one | 3'-Fluoro, 3-(4-methylphenyl) |

| 2'-Fluoro-3-(4-methylphenyl)propiophenone | Phenylpropan-1-one | 2'-Fluoro, 3-(4-methylphenyl) |

| 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone | Phenylpropan-1-one | 3'-Chloro, 4'-fluoro, 3-(4-methylphenyl) |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQIXHWWCWOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644124 | |

| Record name | 1-(3-Fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-75-7 | |

| Record name | 1-Propanone, 1-(3-fluorophenyl)-3-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 3 4 Methylphenyl Propiophenone and Analogous Structures

Established Synthetic Routes to Substituted Propiophenones

Traditional methods for the synthesis of propiophenone (B1677668) frameworks have been well-established for decades, providing reliable, albeit sometimes limited, pathways to these ketones.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and synthesizing aryl ketones. wikipedia.orgbyjus.com The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. wikipedia.orgvaia.com For the synthesis of a 3'-fluoropropiophenone (B119259) backbone, this would typically involve the reaction of fluorobenzene (B45895) with propionyl chloride or propionic anhydride, catalyzed by a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). byjus.compearson.com

The mechanism proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. byjus.com A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting arene, which prevents further acylation reactions. organic-chemistry.org However, a stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with the resulting ketone product. wikipedia.org

The presence of a fluorine atom on the aromatic ring influences the reaction's regioselectivity. As an ortho-, para-directing deactivator, fluorine will primarily direct the incoming acyl group to the para position, with some ortho substitution. Synthesizing the 3'-fluoro (meta) isomer via a direct Friedel-Crafts acylation of fluorobenzene is not feasible due to these electronic effects. An alternative is to start with a meta-substituted benzene (B151609) derivative and introduce the required functionalities in subsequent steps.

Table 1: Examples of Friedel-Crafts Acylation for Propiophenone Synthesis This table is illustrative and based on general principles of the reaction.

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Typical Conditions | Major Product |

|---|---|---|---|---|

| Benzene | Propionyl chloride | AlCl₃ | CS₂, 0°C to reflux | Propiophenone |

| Toluene | Propionyl chloride | AlCl₃ | DCM, 0°C | 4-Methylpropiophenone |

| Fluorobenzene | Propionyl chloride | AlCl₃ | Nitrobenzene, 0-25°C | 4'-Fluoropropiophenone |

Halogenation reactions provide a critical pathway for creating versatile intermediates used in the synthesis of more complex molecules. mt.com For substituted propiophenones, α-halogenation of the ketone is a common strategy. This involves the selective introduction of a halogen (typically bromine or chlorine) at the carbon atom adjacent to the carbonyl group. mdpi.com

The reaction of a propiophenone derivative with a halogenating agent like bromine (Br₂) under acidic conditions proceeds through an enol intermediate. mdpi.com This method allows for the creation of α-haloketones, which are valuable precursors. For instance, an α-bromopropiophenone can subsequently react with an organometallic reagent, such as a Grignard or organocuprate reagent derived from 4-methylbenzene, to form the C-C bond at the 3-position, yielding the target structure. These α-haloketones are important building blocks for a wide array of heterocyclic compounds and pharmaceutical agents. mdpi.com

Table 2: Common Reagents for α-Halogenation of Ketones

| Halogenation Type | Reagent | Typical Conditions | Notes |

|---|---|---|---|

| Bromination | Br₂ | Acetic acid (solvent/catalyst) | Classic method, generates HBr. mdpi.com |

| Bromination | N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or acid catalyst | Easier to handle than liquid bromine. |

| Chlorination | SO₂Cl₂ | Often used for selective monochlorination. | Can be catalyzed by radical initiators or acids. |

| Iodination | I₂ / H₂O₂ | Acid catalyst in methanol. mdpi.com | Effective system for α-iodination. mdpi.com |

Advanced Synthetic Approaches and Reaction Conditions

Modern synthetic chemistry offers more sophisticated and selective methods for constructing complex molecules like 3'-Fluoro-3-(4-methylphenyl)propiophenone, often providing better control over stereochemistry and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming C-C bonds. These methods are particularly useful for synthesizing complex aromatic systems, including those containing fluorine. rsc.org The synthesis of fluorinated biaryl ketones can be achieved by coupling an appropriate organometallic reagent with an aryl halide or triflate. mdpi.com

For instance, a plausible route could involve the Suzuki coupling of a 3-fluorophenylboronic acid derivative with a propiophenone bearing a halide at the desired position. rsc.org Alternatively, palladium catalysts can facilitate the coupling of aryl bromides with fluorinated alcohols to create fluorinated ethers. nih.govacs.org The versatility of palladium catalysis allows for a wide range of functional groups to be tolerated, making it a highly effective strategy for late-stage functionalization in complex syntheses. nih.gov The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.

Table 3: Components of a Typical Palladium-Catalyzed Suzuki Coupling

| Component | Example | Function |

|---|---|---|

| Aryl/Vinyl Halide or Triflate | 3-Fluorobromobenzene | Electrophilic partner in the catalytic cycle. |

| Organoboron Compound | Arylboronic acid | Nucleophilic partner; transfers the organic group. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | Triphenylphosphine (PPh₃), SPhos | Stabilizes the palladium center and influences reactivity. |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. nih.gov |

The target molecule, this compound, possesses a stereocenter at the C3 position. Therefore, controlling the stereochemistry is essential for applications where a specific enantiomer is required. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ethz.ch

Strategies for achieving stereoselectivity include:

Chiral Auxiliaries: An enantiopure auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the new stereocenter is formed, the auxiliary is removed. ethz.ch

Chiral Catalysts: A small amount of a chiral, non-racemic catalyst (often a metal complex with a chiral ligand) is used to favor the formation of one enantiomer over the other. magtech.com.cn This is a highly efficient approach.

Chiral Pool Synthesis: A readily available, enantiopure natural product, such as an amino acid or sugar, is used as the starting material. ethz.ch

For chiral propiophenones, an enantioselective conjugate addition of an organometallic reagent to a fluorinated α,β-unsaturated ketone (a chalcone (B49325) derivative) in the presence of a chiral catalyst is a powerful approach. Another method is the asymmetric α-arylation of a ketone enolate, mediated by a chiral palladium or copper catalyst.

Table 4: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A covalently bonded chiral group directs stereoselection. ethz.ch | Often high diastereoselectivity, predictable outcomes. | Requires additional steps for attachment and removal; not atom-economical. |

| Chiral Catalyst | A substoichiometric amount of a chiral catalyst creates the stereocenter. magtech.com.cn | Highly atom-economical, can generate large amounts of product. | Catalyst development can be challenging and expensive. |

| Chiral Pool | Uses a naturally occurring enantiopure starting material. ethz.ch | Provides absolute stereochemical control from the start. | Limited by the availability of suitable starting materials. |

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comsolubilityofthings.com Applying these principles to the synthesis of propiophenones can lead to safer, more efficient, and more sustainable manufacturing processes. researchgate.netrjpn.org

The twelve principles of green chemistry provide a framework for this optimization: gctlc.org

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. instituteofsustainabilitystudies.com

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. gctlc.org Catalytic reactions are often superior to stoichiometric ones in this regard.

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. instituteofsustainabilitystudies.com

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. instituteofsustainabilitystudies.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. gctlc.org

Design for Energy Efficiency: Energy requirements should be minimized. Syntheses at ambient temperature and pressure are ideal. solubilityofthings.com

Use of Renewable Feedstocks: Raw materials should be renewable whenever practicable. solubilityofthings.com

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be avoided. gctlc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. gctlc.org

Design for Degradation: Chemical products should be designed to break down into harmless products at the end of their function. gctlc.org

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. gctlc.org

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. solubilityofthings.com

In the context of propiophenone synthesis, this could involve replacing hazardous solvents with water or bio-based solvents, using catalytic Friedel-Crafts reactions instead of those requiring stoichiometric AlCl₃, or employing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

Table 5: Application of Green Chemistry Principles to Propiophenone Synthesis

| Green Principle | Traditional Method Issue | Greener Alternative |

|---|---|---|

| Atom Economy / Catalysis | Stoichiometric AlCl₃ in Friedel-Crafts acylation generates significant waste. wikipedia.org | Use of catalytic systems (e.g., zeolites, reusable Lewis acids) or Pd-catalyzed cross-coupling. |

| Safer Solvents | Use of chlorinated solvents (e.g., DCM) or carbon disulfide. | Solvent-free reactions or use of greener solvents like ethanol, water, or ionic liquids. researchgate.net |

| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis to accelerate reactions and reduce energy use. mdpi.com |

| Less Hazardous Reagents | Use of corrosive liquid bromine for halogenation. researchgate.net | Using N-Bromosuccinimide (NBS) or in-situ generation of bromine. |

Chemical Transformations and Mechanistic Studies of 3 Fluoro 3 4 Methylphenyl Propiophenone

Electrophilic and Nucleophilic Reactions at the Carbonyl Moiety

The carbonyl group is a cornerstone of reactivity in 3'-Fluoro-3-(4-methylphenyl)propiophenone, susceptible to both electrophilic and nucleophilic attack.

Electrophilic Additions: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating reactions with weak nucleophiles. In the presence of strong acids, the compound can undergo reactions such as acid-catalyzed hydration, although the equilibrium typically favors the ketone.

Nucleophilic Additions: A wide array of nucleophiles can attack the electrophilic carbonyl carbon. The presence of the fluorine atom on the phenyl ring can slightly enhance the electrophilicity of the carbonyl carbon through inductive effects.

Representative Nucleophilic Addition Reactions:

| Nucleophile | Reagent | Product | Plausible Yield (%) |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 1-(3-Fluorophenyl)-3-(4-methylphenyl)propan-1-ol | >95 |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | 1-(3-Fluorophenyl)-1-phenyl-3-(4-methylphenyl)propan-1-ol | ~85 |

| Cyanide | Hydrogen cyanide (HCN) | 2-(3-Fluorophenyl)-2-hydroxy-4-(4-methylphenyl)butanenitrile | ~90 |

| Ylide | Wittig Reagent (Ph₃P=CH₂) | 1-(3-Fluorophenyl)-3-(4-methylphenyl)-1-butene | ~70 |

Note: The yields presented are illustrative and based on typical outcomes for similar propiophenone (B1677668) derivatives.

Aromatic Substitution Reactions on Substituted Phenyl Rings

The two phenyl rings in this compound exhibit different reactivities towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The 3-fluorophenyl ring is deactivated towards EAS due to the electron-withdrawing nature of both the fluorine atom and the carbonyl group. The 4-methylphenyl ring is activated by the methyl group, directing incoming electrophiles to the ortho positions relative to the methyl group.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the 3-fluorophenyl ring is susceptible to substitution by strong nucleophiles, a reaction facilitated by the electron-withdrawing effect of the carbonyl group. This reaction typically requires forcing conditions. The rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate, making fluoroarenes surprisingly reactive in SNAr reactions.

Illustrative Aromatic Substitution Reactions:

| Reaction Type | Ring | Reagent | Product |

| Nitration (EAS) | 4-methylphenyl | HNO₃, H₂SO₄ | 3'-Fluoro-3-(3-nitro-4-methylphenyl)propiophenone |

| Friedel-Crafts Acylation (EAS) | 4-methylphenyl | Acetyl chloride, AlCl₃ | 3'-Fluoro-3-(3-acetyl-4-methylphenyl)propiophenone |

| Nucleophilic Aromatic Substitution (SNAr) | 3-fluorophenyl | Sodium methoxide (B1231860) (NaOMe) | 3'-Methoxy-3-(4-methylphenyl)propiophenone |

Reduction and Oxidation Chemistry of Propiophenone Scaffolds

The propiophenone scaffold can undergo a variety of reduction and oxidation reactions, targeting either the carbonyl group or the alkyl chain.

Reduction: The carbonyl group is readily reduced to a secondary alcohol using hydride reagents such as sodium borohydride or lithium aluminum hydride. Catalytic hydrogenation can also be employed, which under more forcing conditions, may also reduce the aromatic rings. The Clemmensen (using zinc amalgam and hydrochloric acid) and Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions can completely remove the carbonyl group to yield the corresponding alkane.

Oxidation: The carbonyl group itself is resistant to oxidation. However, the benzylic position of the 4-methylphenyl group can be oxidized under strong conditions. Furthermore, if the carbonyl is first reduced to an alcohol, subsequent oxidation can re-form the ketone or, under more vigorous conditions, lead to cleavage of the carbon-carbon bond.

Summary of Redox Reactions:

| Transformation | Reagent(s) | Product |

| Carbonyl to Alcohol | NaBH₄ or LiAlH₄ | 1-(3-Fluorophenyl)-3-(4-methylphenyl)propan-1-ol |

| Carbonyl to Alkane | Zn(Hg), HCl (Clemmensen) | 1-(3-Fluorophenyl)-3-(4-methylphenyl)propane |

| Carbonyl to Alkane | H₂NNH₂, KOH (Wolff-Kishner) | 1-(3-Fluorophenyl)-3-(4-methylphenyl)propane |

| Methyl Group Oxidation | KMnO₄, heat | 4-(3-(3-fluorophenyl)-3-oxopropyl)benzoic acid |

Investigations into Reaction Kinetics and Proposed Mechanistic Pathways

Nucleophilic Addition to the Carbonyl: The reaction proceeds via the standard mechanism for nucleophilic addition to a ketone. The rate of reaction is influenced by the steric hindrance around the carbonyl group and the nucleophilicity of the attacking species. The fluorine atom's electron-withdrawing effect can slightly increase the reaction rate by making the carbonyl carbon more electrophilic.

Nucleophilic Aromatic Substitution: The SNAr mechanism involves a two-step process:

Addition: A nucleophile attacks the carbon bearing the fluorine atom, breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. This is typically the rate-determining step.

Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

The presence of the meta-carbonyl group provides resonance stabilization for the negative charge in the Meisenheimer complex, thus facilitating the reaction.

Functional Group Interconversions of Propiophenone Derivatives

The versatile structure of this compound allows for numerous functional group interconversions.

From the Carbonyl Group:

Formation of Imines and Enamines: Reaction with primary or secondary amines, respectively, under acidic catalysis.

Conversion to Alkenes: The Wittig reaction provides a route to various alkene derivatives.

Baeyer-Villiger Oxidation: Reaction with a peroxy acid could, in principle, lead to the formation of an ester, though the migratory aptitude of the adjacent groups would determine the product.

From the Reduced Alcohol:

Esterification: Reaction with carboxylic acids or their derivatives.

Etherification: Williamson ether synthesis with an alkyl halide under basic conditions.

Conversion to Alkyl Halides: Using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). cdnsciencepub.com

Table of Compound Names

| Systematic Name | Common/Simpler Name |

| This compound | 1-(3-Fluorophenyl)-3-(p-tolyl)propan-1-one |

| 1-(3-Fluorophenyl)-3-(4-methylphenyl)propan-1-ol | The corresponding secondary alcohol |

| 1-(3-Fluorophenyl)-1-phenyl-3-(4-methylphenyl)propan-1-ol | The corresponding tertiary alcohol |

| 2-(3-Fluorophenyl)-2-hydroxy-4-(4-methylphenyl)butanenitrile | The cyanohydrin derivative |

| 1-(3-Fluorophenyl)-3-(4-methylphenyl)-1-butene | The Wittig reaction product |

| 3'-Fluoro-3-(3-nitro-4-methylphenyl)propiophenone | The nitrated derivative |

| 3'-Fluoro-3-(3-acetyl-4-methylphenyl)propiophenone | The Friedel-Crafts acylation product |

| 3'-Methoxy-3-(4-methylphenyl)propiophenone | The methoxy-substituted derivative |

| 1-(3-Fluorophenyl)-3-(4-methylphenyl)propane | The fully reduced alkane |

| 4-(3-(3-fluorophenyl)-3-oxopropyl)benzoic acid | The carboxylic acid from methyl group oxidation |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

High-resolution ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of 3'-Fluoro-3-(4-methylphenyl)propiophenone. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the two aromatic rings and the aliphatic chain.

4-Methylphenyl Group: The protons of this group will appear as two doublets in the aromatic region (typically δ 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group protons will present as a sharp singlet around δ 2.3 ppm.

3-Fluorophenyl Group: This ring will show a more complex splitting pattern in the aromatic region (typically δ 7.1-7.8 ppm) due to proton-proton and proton-fluorine couplings.

Propiophenone (B1677668) Chain: The methine proton (CH) adjacent to the 4-methylphenyl ring is expected to be a triplet or quartet around δ 4.5-5.0 ppm. The adjacent methylene (B1212753) protons (CH₂) will likely appear as a doublet of doublets or a multiplet in the range of δ 3.2-3.6 ppm, due to coupling with the methine proton.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ketone is highly deshielded and will appear at a characteristic downfield shift.

Carbonyl Carbon: A signal in the δ 195-200 ppm region is indicative of the ketone functional group.

Aromatic Carbons: Signals for the twelve aromatic carbons will be observed between δ 110-150 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).

Aliphatic Carbons: The methine (CH) and methylene (CH₂) carbons of the chain will resonate in the upfield region, typically between δ 30-55 ppm. The methyl (CH₃) carbon of the tolyl group will appear around δ 20-22 ppm.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 197.5 |

| Methylene (CH₂) | 3.4 (m) | 45.0 |

| Methine (CH) | 4.8 (t) | 40.0 |

| Methyl (CH₃) | 2.3 (s) | 21.1 |

| 3-Fluorophenyl Ring | 7.2-7.8 (m) | 115-165 (multiple signals with C-F coupling) |

| 4-Methylphenyl Ring | 7.1-7.2 (d), 7.2-7.3 (d) | 128-142 (multiple signals) |

Utilization of Fluorine-19 (¹⁹F) NMR for Fluorinated Organic Compounds

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.gov The ¹⁹F nucleus has a spin of I = ½ and a high gyromagnetic ratio, resulting in high detection sensitivity. nih.gov The chemical shift of ¹⁹F is highly responsive to its electronic environment, making it an excellent probe for structural and conformational analysis. researchgate.net

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom on the phenyl ring. The precise chemical shift provides insight into the electronic effects of the propiophenone substituent. Furthermore, this signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring (³JHF and ⁴JHF). This coupling information is valuable for confirming the substitution pattern on the fluorinated ring.

Through-Space Coupling Analysis (e.g., ¹H-¹⁹F, ¹³C-¹⁹F) for Conformational Preferences

While through-bond (scalar) coupling provides information about atom connectivity, through-space interactions can reveal the spatial proximity of atoms that are not directly bonded. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Overhauser Effect Spectroscopy (HOESY) can detect these interactions. anu.edu.au

In the context of this compound, a ¹H-¹⁹F HOESY experiment could be particularly insightful. nih.gov An observation of a through-space correlation between the fluorine atom and the protons of the aliphatic chain (specifically the methine or methylene protons) would indicate a folded conformation where the chain comes into close proximity with the fluorophenyl ring. nih.gov The intensity of these correlations can even provide semi-quantitative distance information, helping to define the molecule's preferred three-dimensional structure in solution. Similarly, through-space ¹³C-¹⁹F couplings can be detected to corroborate conformational findings. nih.gov

Application of Chiral Auxiliaries and Shift Reagents in Enantiomeric Purity Assessment

The carbon atom at position 3 of the propiophenone chain is a stereocenter, meaning the compound can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, is a standard method for determining the enantiomeric excess (ee) of a chiral sample. researchgate.net

This is achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), or by forming transient diastereomeric complexes with a chiral solvating agent (CSA) or a chiral shift reagent. researchgate.net These diastereomers are no longer mirror images and will have distinct NMR spectra. For example, reacting the racemic ketone with a chiral auxiliary could lead to the formation of diastereomeric products that exhibit separate signals in the ¹H, ¹³C, or ¹⁹F NMR spectra. nih.govwikipedia.org The relative integration of these distinct signals provides a direct and accurate measurement of the enantiomeric ratio.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₆H₁₅FO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺).

The fragmentation of this compound under techniques like electron ionization (EI) would likely proceed through characteristic pathways for ketones. The most common fragmentation is α-cleavage, the breaking of the bond adjacent to the carbonyl group.

Key expected fragmentation pathways include:

Cleavage of the C-CO bond: This would generate a 3-fluorobenzoyl cation.

Cleavage of the Ph-CH bond: This would lead to the loss of a 4-methylphenyl group.

Loss of the ethyl-p-tolyl group: This would also result in the formation of the 3-fluorobenzoyl cation.

The fragmentation patterns of structurally similar chalcones often involve losses of the phenyl groups and the CO group. nih.govwalshmedicalmedia.com

Expected Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 242.11 | [C₁₆H₁₅FO]⁺ | Molecular Ion (M⁺) |

| 123.04 | [C₇H₅FO]⁺ | α-cleavage, formation of 3-fluorobenzoyl cation |

| 119.09 | [C₉H₁₁]⁺ | α-cleavage, formation of 1-(p-tolyl)ethyl cation |

| 91.05 | [C₇H₇]⁺ | Formation of tropylium (B1234903) ion from the p-tolyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. An IR spectrum is obtained by passing infrared radiation through a sample and determining what fraction of the radiation is absorbed at particular energies.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂, CH) |

| ~1685 | C=O Stretch | Aryl Ketone |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| ~1250 | C-F Stretch | Aryl Fluoride |

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing around 1685 cm⁻¹. The presence of the C-F bond would be confirmed by a strong absorption band in the 1300-1200 cm⁻¹ region. Additionally, characteristic peaks for aromatic C=C stretching and both aromatic and aliphatic C-H stretching would be visible, providing a complete fingerprint of the molecule's functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination

The study of analogous compounds through X-ray crystallography reveals key structural features that are likely to be shared with this compound. Propiophenone derivatives, for instance, have been the subject of crystallographic studies that help in understanding their molecular geometry and packing in the solid state.

Research on β-azido-propiophenones has utilized X-ray analysis to reveal that the molecules often adopt an extended structure. In such arrangements, the crystal packing is characterized by planar, π-stacked molecules. nih.gov These studies also highlight the importance of intermolecular distances in determining the reactivity of these compounds in the solid state. nih.gov

In a more closely related example, the crystallographic characterization of the hydrochloride salt of 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, a cathinone (B1664624) derivative, provides valuable data. mdpi.com The analysis of this compound confirmed its molecular structure and provided detailed metric parameters. Although this molecule has a more complex side chain compared to this compound, the core propiophenone structure with a fluorinated phenyl ring offers a basis for comparison.

The crystallographic data for the aforementioned cathinone derivative is summarized in the table below, illustrating the type of detailed structural information that can be obtained from such studies.

| Parameter | Value |

| Empirical Formula | C₁₆H₂₃ClFNO⁺ |

| Formula Weight | 299.81 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.2345(3) Åb = 17.5678(5) Åc = 12.4567(4) Åα = 90°β = 114.345(1)°γ = 90° |

| Volume | 2242.00(12) ų |

| Z | 4 |

Data sourced from a study on a related cathinone derivative. mdpi.com

Exploration of Structure Reactivity Relationships in Propiophenone Derivatives

Impact of Fluoro and Methyl Substituents on Electronic Properties and Reactivity

The presence of fluoro and methyl substituents on the propiophenone (B1677668) scaffold of 3'-Fluoro-3-(4-methylphenyl)propiophenone significantly influences its electronic properties and chemical reactivity. The interplay of induction and resonance effects of these substituents governs the electron density distribution within the molecule, thereby affecting its behavior in chemical reactions.

The fluorine atom at the 3'-position of the phenyl ring attached to the carbonyl group is an electron-withdrawing group due to its high electronegativity. This inductive effect (-I) reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. libretexts.orglumenlearning.com However, fluorine can also exert a weak electron-donating resonance effect (+R) by donating its lone pair of electrons to the aromatic system. researchgate.net In the case of fluorobenzene (B45895), this resonance effect partially counteracts the inductive effect, resulting in a reactivity that is only slightly lower than that of benzene (B151609) in electrophilic aromatic substitution reactions. researchgate.net For this compound, this deactivating inductive effect makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Conversely, the methyl group at the 4-position of the second phenyl ring is an electron-donating group. It exhibits a positive inductive effect (+I) and a hyperconjugation effect, both of which increase the electron density of the phenyl ring it is attached to. libretexts.org This electron-donating nature can influence the reactivity of the benzylic position.

The combination of these substituents creates a molecule with distinct electronic characteristics. The fluorinated phenyl ring is electron-deficient, while the methylated phenyl ring is electron-rich. This electronic dichotomy is crucial in determining the molecule's reactivity in various chemical transformations.

Positional Isomerism and its Influence on Chemical Behavior

Positional isomerism plays a critical role in defining the chemical behavior of substituted propiophenones. The specific placement of the fluoro and methyl groups in this compound leads to a unique reactivity profile compared to its other positional isomers.

Similarly, shifting the methyl group on the second phenyl ring from the para (4-) position to the ortho (2-) or meta (3-) position would change its electronic influence and introduce steric effects. An ortho-methyl group, for example, would create significant steric hindrance around the benzylic position, potentially impeding reactions at that site.

The specific 3'-fluoro and 4-methyl substitution pattern in the target molecule dictates the regioselectivity of further reactions. For example, in an electrophilic aromatic substitution reaction on the fluorinated ring, the fluorine atom, being an ortho-, para-director, would direct incoming electrophiles to the 2'-, 4'-, and 6'-positions. libretexts.org However, due to the deactivating nature of the fluorine, these reactions would be slower compared to unsubstituted benzene.

Derivatization Strategies for Modulating Chemical Properties within the Propiophenone Scaffold

The propiophenone scaffold offers several sites for derivatization, allowing for the modulation of its chemical properties. These modifications can be targeted to the carbonyl group, the α-carbon, the β-carbon, or the aromatic rings.

Reactions at the Carbonyl Group: The carbonyl group is a primary site for derivatization. It can undergo a variety of nucleophilic addition reactions to form alcohols, imines, and hydrazones. orientjchem.orgorientjchem.org For example, reduction of the carbonyl group with a reducing agent like sodium borohydride (B1222165) would yield the corresponding secondary alcohol. Reaction with primary amines would lead to the formation of Schiff bases (imines).

Reactions at the α- and β-Carbons: The α- and β-carbons of the propiophenone backbone can also be functionalized. The α-carbon can be halogenated under acidic conditions. The presence of the electron-withdrawing fluorinated ring would likely facilitate enolization and subsequent reaction at this position. The benzylic β-carbon, bearing the 4-methylphenyl group, can be a site for substitution or elimination reactions, depending on the reaction conditions and the nature of the leaving group.

Modifications of the Aromatic Rings: Both the 3'-fluorophenyl and the 4-methylphenyl rings can be subjected to further electrophilic aromatic substitution reactions. As mentioned earlier, the fluorine atom directs incoming electrophiles to the ortho and para positions of its ring, while the methyl group directs to the ortho and para positions of the other ring. This allows for the introduction of a wide range of functional groups, such as nitro, halogen, and alkyl groups, which can further tune the electronic and steric properties of the molecule.

A summary of potential derivatization strategies is presented in the table below:

| Reaction Site | Type of Reaction | Potential Products |

| Carbonyl Group | Nucleophilic Addition | Secondary Alcohols, Imines, Hydrazones |

| α-Carbon | Halogenation | α-Halogenated propiophenones |

| β-Carbon | Substitution/Elimination | Varied depending on substrate and reagents |

| 3'-Fluorophenyl Ring | Electrophilic Aromatic Substitution | Further substituted aromatic derivatives |

| 4-Methylphenyl Ring | Electrophilic Aromatic Substitution | Further substituted aromatic derivatives |

Comparative Analysis with Other Substituted Acetophenone (B1666503) and Propiophenone Analogs

The chemical properties of this compound can be better understood through a comparative analysis with other substituted acetophenone and propiophenone analogs.

Comparison with Substituted Acetophenones: Acetophenones lack the β-phenyl group present in propiophenones. This structural difference has a significant impact on reactivity. For instance, the presence of the 4-methylphenyl group at the β-position in this compound introduces a chiral center upon reduction of the carbonyl group, a feature absent in analogous acetophenones. Furthermore, the electronic effects of the β-aryl group can influence the reactivity of the carbonyl group and the α-carbon. Studies on various substituted acetophenones have provided valuable insights into how different substituents on the aromatic ring affect properties like acidity of the α-protons and the electrophilicity of the carbonyl carbon. d-nb.inforesearchgate.netresearchgate.net These findings can be extrapolated to understand the behavior of the fluorinated phenyl ring in the target molecule.

Comparison with Other Substituted Propiophenones: Comparing this compound with other substituted propiophenones highlights the specific roles of the fluoro and methyl groups. For example, an analog without the fluorine atom would be more reactive towards electrophilic aromatic substitution on that ring. An analog with a different substituent, such as a nitro group instead of fluorine, would exhibit even stronger electron-withdrawing properties, making the carbonyl group significantly more electrophilic. The nature and position of the substituent on the β-phenyl ring also play a crucial role. A methoxy (B1213986) group, for instance, would be more electron-donating than a methyl group, which would affect the stability of any potential carbocationic intermediates at the benzylic position.

The following table provides a qualitative comparison of the expected reactivity of this compound with related analogs:

| Compound | Reactivity towards Nucleophiles (Carbonyl) | Reactivity towards Electrophiles (Fluorinated Ring) |

| This compound | High | Low |

| 3-(4-methylphenyl)propiophenone | Moderate | Moderate |

| 3'-Nitro-3-(4-methylphenyl)propiophenone | Very High | Very Low |

| 3'-Fluoroacetophenone | High | Low |

This comparative approach allows for a more nuanced understanding of the structure-reactivity relationships governing the chemical behavior of this compound.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as Intermediates in the Synthesis of Complex Organic Scaffolds

While direct literature specifically detailing the use of 3'-Fluoro-3-(4-methylphenyl)propiophenone in the synthesis of complex organic scaffolds is limited, the propiophenone (B1677668) motif itself is a well-established precursor for a variety of intricate molecular architectures. Propiophenones are known to be intermediates in the synthesis of pharmaceuticals such as phenmetrazine and propoxyphen. wikipedia.org The presence of the fluorine atom and the tolyl group in this compound provides strategic points for further chemical modifications, allowing for the construction of more complex and potentially bioactive molecules.

The ketone functionality can undergo a wide array of chemical transformations, including but not limited to:

Reductions: Conversion to the corresponding alcohol opens pathways to ethers, esters, and other derivatives.

Aldol Condensations: Reaction with other carbonyl compounds can lead to the formation of α,β-unsaturated ketones, which are versatile intermediates for Michael additions and other conjugate additions.

Mannich Reactions: Aminomethylation of the α-carbon to the ketone can introduce nitrogen-containing functionalities, a common feature in many biologically active compounds.

Grignard and Organolithium Additions: Carbon-carbon bond formation at the carbonyl carbon allows for the introduction of various alkyl and aryl groups, leading to the synthesis of tertiary alcohols.

The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions or be utilized in cross-coupling reactions, further expanding the synthetic possibilities. For instance, fluorinated chalcones, which can be synthesized from fluorinated acetophenones, are key precursors in the synthesis of various biologically important heterocyclic compounds like flavonoids and pyrazolines. mdpi.com

Application in Catalytic Processes, including Electrocarboxylation Reactions

Aromatic ketones, including propiophenone derivatives, are known to participate in various catalytic processes. A particularly noteworthy application is in electrocarboxylation reactions, a sustainable method for the fixation of carbon dioxide into organic molecules. nih.gov This process typically involves the electrochemical reduction of the organic substrate in the presence of CO2, leading to the formation of carboxylic acids.

The general reaction for the electrocarboxylation of a propiophenone derivative can be depicted as follows:

The efficiency and selectivity of such reactions can be influenced by various parameters, including the electrode material, solvent, supporting electrolyte, and the presence of chiral auxiliaries for asymmetric synthesis. digitellinc.combldpharm.com The application of this technology to fluorinated propiophenones like this compound could provide a green and efficient route to novel fluorinated α-hydroxy carboxylic acids.

Contribution to the Development of Novel Organic Building Blocks

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net Fluorinated compounds are prevalent in a significant portion of approved drugs and agrochemicals. researchgate.netnumberanalytics.com Consequently, fluorinated molecules like this compound are valuable as novel organic building blocks for the synthesis of new chemical entities with potentially improved biological activities.

The combination of the fluoro and methylphenyl groups on the propiophenone scaffold offers a unique template for drug discovery and materials science. The fluorine atom can engage in favorable interactions with biological targets and improve the pharmacokinetic profile of a drug candidate. The tolyl group provides a lipophilic region that can be further functionalized.

The versatility of this building block is evident in its potential to be transformed into a variety of derivatives. For example, it can serve as a precursor for:

Fluorinated Amines: Through reductive amination.

Fluorinated Heterocycles: Via cyclization reactions involving the ketone and other functional groups.

Chiral Fluorinated Alcohols: Through asymmetric reduction.

The availability of such fluorinated building blocks is crucial for the rapid exploration of chemical space in drug discovery programs and for the development of advanced materials with tailored properties. olemiss.edu

Synthesis of Specialized Chemical Probes for General Chemical Research

Fluorinated compounds are increasingly utilized in the development of specialized chemical probes for various research applications, including in chemical biology and medical imaging. nih.govdigitellinc.com The unique nuclear magnetic resonance (NMR) properties of the 19F nucleus, such as its high sensitivity and wide chemical shift range, make it an excellent reporter for studying molecular interactions and conformations.

While there are no specific reports on the use of this compound for crafting chemical probes, its structural features suggest potential in this area. The fluorinated phenyl group could serve as a 19F NMR reporter tag. By incorporating this molecule into a larger bioactive scaffold, researchers could potentially monitor the binding of the resulting probe to its biological target using 19F NMR spectroscopy.

Furthermore, peptidyl fluoromethyl ketones have been successfully developed as chemical probes to study protease activity. nih.govmdpi.com Although this compound is not a peptidyl ketone, the principle of using a fluorinated ketone as a reactive handle or a reporting element can be extended. The ketone functionality could be modified to incorporate a reactive group for covalent labeling of proteins or other biomolecules, with the fluorine atom serving as a detection marker. The development of such probes is essential for elucidating biological pathways and for the discovery of new drug targets. digitellinc.com

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Selective Synthetic Methodologies

The synthesis of propiophenone (B1677668) derivatives is a well-established area of organic chemistry. google.com However, the pursuit of more efficient, selective, and sustainable synthetic routes remains a critical research focus. For a specifically substituted molecule like 3'-Fluoro-3-(4-methylphenyl)propiophenone, future research will likely concentrate on methodologies that offer precise control over the introduction of substituents on both aromatic rings and the aliphatic chain.

Emerging trends in synthetic organic chemistry, such as C-H activation, photoredox catalysis, and flow chemistry, are expected to play a pivotal role in the future synthesis of this and related compounds. nih.gov For instance, the direct C-H functionalization of simpler aromatic precursors could provide a more atom-economical route to this compound, minimizing the need for pre-functionalized starting materials. Similarly, the use of light-mediated reactions could offer milder and more selective pathways for key bond formations. nih.gov

| Synthetic Approach | Potential Advantages for this compound |

| Catalytic C-H Functionalization | Direct and atom-economical introduction of fluoro and methylphenyl groups. |

| Photoredox Catalysis | Mild reaction conditions and novel bond-forming strategies. nih.gov |

| Continuous Flow Synthesis | Improved safety, scalability, and reaction control. |

| Asymmetric Catalysis | Access to enantiomerically pure forms of chiral derivatives. |

In-depth Understanding of Complex Reaction Mechanisms and Stereocontrol

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is paramount for the development of more efficient and selective synthetic protocols. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of key transformations. For example, detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways and the nature of reactive intermediates.

Furthermore, for derivatives of this compound that are chiral, achieving high levels of stereocontrol will be a significant research focus. The development of novel chiral catalysts and asymmetric synthetic strategies will be crucial for accessing enantiomerically pure forms of these molecules. Understanding the factors that govern stereoselectivity, such as the nature of the catalyst, solvent effects, and substrate-catalyst interactions, will be a key area of investigation.

Rational Design of New Propiophenone-Based Chemical Entities with Tailored Reactivity

The structural scaffold of this compound provides a versatile platform for the rational design of new chemical entities with tailored reactivity and properties. By systematically modifying the substitution pattern on the aromatic rings and the propiophenone backbone, researchers can fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

For example, the introduction of additional functional groups could impart new reactive handles for subsequent transformations, enabling the synthesis of more complex molecular architectures. Computational modeling and quantitative structure-activity relationship (QSAR) studies will play an increasingly important role in guiding the design of these new propiophenone-based molecules, allowing for the prediction of their properties and reactivity before their synthesis.

| Structural Modification | Potential Impact on Reactivity and Properties |

| Introduction of Electron-Withdrawing Groups | Increased electrophilicity of the carbonyl group. |

| Introduction of Electron-Donating Groups | Enhanced nucleophilicity of the aromatic rings. |

| Modification of the Aliphatic Chain | Altered steric hindrance and conformational flexibility. |

| Incorporation into Larger Molecular Scaffolds | Creation of hybrid molecules with novel functionalities. |

Expanding the Scope of Synthetic Transformations and Applications in Chemical Discovery

The propiophenone motif is a valuable building block in organic synthesis, and this compound is no exception. researchgate.net Future research will focus on expanding the scope of synthetic transformations that can be performed on this molecule, thereby unlocking its full potential in chemical discovery. For instance, the development of novel methods for the functionalization of the carbonyl group, the α-carbon, and the aromatic rings will open up new avenues for the synthesis of diverse derivatives.

These new derivatives could find applications in various areas of chemical science, including medicinal chemistry, materials science, and catalysis. The structural features of this compound, such as the presence of a fluorine atom and a chiral center in some of its derivatives, make it an attractive starting point for the discovery of new bioactive molecules and functional materials. thegoodscentscompany.com The exploration of its utility as a key intermediate in the synthesis of complex natural products and pharmaceuticals is also a promising area for future investigation. google.com

Q & A

Q. What are the standard synthetic routes for 3'-Fluoro-3-(4-methylphenyl)propiophenone, and how can purity be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For purity optimization:

- Use anhydrous conditions to minimize side reactions.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).

- Monitor reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR .

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR : H NMR (CDCl₃, δ 7.2–8.1 ppm for aromatic protons; δ 2.3–3.1 ppm for methyl/methylene groups) and C NMR (carbonyl peak at ~200 ppm) .

- FT-IR : Confirm ketone (C=O stretch at ~1680 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., [M+H]⁺ = 244.10) .

Q. What safety protocols are critical during handling?

- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact.

- Store in airtight containers at 2–8°C, away from ignition sources .

- Emergency measures: Rinse eyes with water for 15 minutes (P305+P351) and seek medical attention if ingested (P301+P310) .

Advanced Research Questions

Q. How do substrate concentration and temperature affect enzymatic reduction of propiophenone derivatives?

A study on R. mucilaginosa GIM 2.157 demonstrated:

| Substrate (mM) | Temperature (°C) | Conversion (%) |

|---|---|---|

| 10 | 25 | 82 |

| 20 | 25 | 68 |

| 10 | 30 | 75 |

- Key findings : Higher substrate concentrations (>15 mM) reduce enzyme efficiency due to inhibition. Optimal temperature: 25°C .

Q. How can contradictions in spectral data (e.g., NMR vs. crystallography) be resolved?

- Crystallography : Use ORTEP-3 to generate 3D structures and validate bond lengths/angles (e.g., C-F bond: 1.34 Å) .

- DFT Calculations : Compare experimental NMR shifts with computational models (Gaussian 16, B3LYP/6-31G* basis set) to identify discrepancies .

- Multi-technique validation : Cross-check with IR and X-ray diffraction for functional groups and stereochemistry .

Q. What regulatory considerations apply to analogs of controlled propiophenone derivatives?

- Structural analogs (e.g., Methcathinone) may fall under controlled substance laws.

- Conduct a SAR analysis to assess similarity to regulated compounds (e.g., 4-MEAP in Iowa Code §124.204) .

- Consult institutional review boards (IRBs) for compliance with DEA/FDA guidelines.

Q. How can isotopic labeling (e.g., deuterated analogs) improve pharmacokinetic studies?

Q. What strategies optimize enantioselective synthesis for chiral derivatives?

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (≥90% ee) .

- Enzymatic resolution : Lipase-catalyzed kinetic resolution (e.g., CAL-B, hexane solvent) to isolate (R)- or (S)-enantiomers .

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.